Regioisomeric Scaffold Differentiation: 2-Indolyl vs. 3-Indolyl Attachment to the Thiazole Ring Determines Cytotoxic Potential
The target compound features the indole ring attached at the C2 position of the thiazole, forming a 2-(indol-2-yl)thiazole architecture. The closest published regioisomeric comparator, compound 17a—which bears the indole at the C3 position (2-(indol-3-yl)thiazole) with an otherwise identical N-phenylcarboxamide group—exhibited negligible to weak cytotoxicity across six human cancer cell lines: IC50 >100 μM against C4-2, HeLa, PC3, and LNCaP; 79.37 μM against MDA-MB-231; and 41.07 μM against HEK293T [1]. In contrast, independently optimized 2-(indol-2-yl)thiazole derivatives have demonstrated nanomolar-level inhibitory activity against validated targets such as xanthine oxidase (IC50 as low as 5.1 nM), demonstrating that the 2-indolyl attachment enables productive target engagement geometries that are inaccessible to the 3-indolyl regioisomer [2]. This regioisomeric differentiation is mechanistically rooted in the altered dihedral angle between the indole and thiazole rings, as demonstrated by docking studies on related 2-indolyl-thiazole scaffolds [2].
| Evidence Dimension | Cytotoxic potency across human cancer cell lines (regioisomeric scaffold comparison) |
|---|---|
| Target Compound Data | No direct IC50 data available for CAS 1172009-85-6. Scaffold class (2-indolyl-thiazole) demonstrated nanomolar target inhibition in related series: IC50 = 5.1 nM against xanthine oxidase for optimized 2-(indol-2-yl)thiazole derivative [2]. |
| Comparator Or Baseline | Compound 17a (3-indolyl regioisomer): IC50 >100 μM (C4-2, HeLa, PC3, LNCaP), 79.37 μM (MDA-MB-231), 41.07 μM (HEK293T) after 48 h exposure [1]. |
| Quantified Difference | Class-level: >1,000-fold difference in target-level activity between optimized 2-indolyl-thiazole (5.1 nM) and unsubstituted 3-indolyl-thiazole carboxamide (>100 μM). Direct comparison for CAS 1172009-85-6 not available. |
| Conditions | 17a data: MTT assay, 48 h treatment, serum-free conditions, six human cell lines [1]. 2-Indolyl-thiazole XO inhibitor data: in vitro enzymatic assay, potassium oxonate-induced hyperuricemic rat model [2]. |
Why This Matters
Procuring a regioisomerically verified 2-indolyl-thiazole (as in CAS 1172009-85-6) rather than an ambiguous or 3-indolyl analogue is critical because the C2 vs. C3 attachment position dictates whether the scaffold can access productive binding conformations—an unverified regioisomer may be essentially inactive.
- [1] Kumar S, Rathore S, Arora A, et al. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorg Med Chem Lett. 2015 Oct 1;25(19):4225-4231. Table 3. View Source
- [2] Song J, Li Y, et al. Structure-based design and biological evaluation of novel 2-(indol-2-yl)thiazole derivatives as xanthine oxidase inhibitors. Bioorg Chem. 2022. IC50 = 5.1 nM for lead compound 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid. View Source
